CM304, chemically known as CM304, is a highly selective sigma-1 receptor (σ1R) antagonist. [, ] It is currently being investigated for its potential in treating various neurological diseases and as an adjunct therapy for pain management. [, ]
Synthesis Analysis
While specific details regarding the synthesis of CM304 are limited in the provided literature, one study mentions the development of a UPLC-MS/MS method for its quantification. [] This method utilizes an Acquity UPLC™ BEH C18 column with a water:methanol mobile phase and detects CM304 through positive ionization mode with multiple reaction monitoring (MRM) using the m/z transition of 337 > 238. [] This suggests the use of liquid chromatography and mass spectrometry techniques in its synthesis or purification process.
Mechanism of Action
CM304 acts as a highly selective antagonist of the sigma-1 receptor (σ1R). [, , , ]
σ1R and Dopamine Transporter (DAT) Modulation: Studies suggest that CM304 may modulate the dopamine transporter (DAT) through its interaction with σ1R. CM304 has been shown to increase σ1R multimerization, potentially counteracting the effects of σ1R agonists that promote the dissociation of σ1R multimers into monomers, which then interact with DAT. [] This interaction is believed to stabilize an outward-facing DAT conformation and enhance cocaine binding. [] By blocking the potentiation of cocaine-induced changes in DAT conformation by σ1R agonists, CM304 may contribute to its potential as a treatment for cocaine addiction. []
Applications
Potential Treatment for Neurological Diseases: CM304, as a highly selective σ1R antagonist, holds potential as a therapeutic agent for various neurological diseases. [] This potential stems from the involvement of σ1R in several physiological processes within the central nervous system.
Pain Management: CM304 has shown promise as an adjunct therapy for pain management. [, , ] Studies indicate that it can potentiate the antinociceptive effects of cannabinoid receptor agonists, suggesting a potential for synergistic pain relief. [, ] This synergistic effect could lead to the development of more effective pain management strategies with reduced reliance on opioids.
Cocaine Addiction Treatment: Research suggests that CM699, a dual σ1R/DAT ligand structurally related to CM304, shows promise in treating cocaine addiction. [] While CM304's specific role in this context requires further investigation, its ability to modulate DAT and counteract the effects of σ1R agonists on cocaine binding suggests potential therapeutic applications.
Positron Emission Tomography (PET) Imaging: The development of a ¹⁸F-labeled analog of CM304 as a PET radiotracer highlights its potential in visualizing σ1R in living subjects. [] This application could prove invaluable in diagnosing and monitoring various neurological and psychiatric conditions associated with σ1R dysregulation.
Related Compounds
SN56
Compound Description: SN56 is a structural analog of CM304, exhibiting high selectivity for sigma-1 receptors. It served as an internal standard in a study developing a method to quantify CM304 using liquid chromatography-tandem mass spectrometry. [] This method aimed to analyze CM304's pharmacokinetic properties in preclinical studies. [] SN56 has also shown promise as a potential radioligand for studying sigma-1 receptor binding. []
Relevance: SN56's structural similarity to CM304 makes it a useful tool in analytical chemistry for quantifying CM304 levels. [] Furthermore, its comparable binding affinity for sigma-1 receptors suggests it could be a valuable tool for investigating sigma-1 receptor function alongside CM304. []
(+)-Pentazocine
Compound Description: (+)-Pentazocine is a prototypical sigma-1 receptor agonist. [] Research indicates that (+)-pentazocine can potentiate the rewarding effects of cocaine, likely by modulating the dopamine transporter (DAT). [] This interaction appears to involve stabilizing an outward-facing DAT conformation, thereby increasing cocaine binding. [] Studies also suggest that (+)-pentazocine may influence the multimerization of sigma-1 receptors, shifting the balance toward monomeric forms. []
Relevance: (+)-Pentazocine serves as a pharmacological counterpoint to CM304. While CM304 acts as a sigma-1 antagonist, (+)-pentazocine agonizes these receptors, leading to contrasting effects on DAT conformation and potentially influencing cocaine self-administration. [] This difference highlights the importance of sigma-1 receptor antagonism as a potential therapeutic strategy for drug addiction.
PRE-084
Compound Description: PRE-084 is another sigma receptor agonist known to potentiate cocaine self-administration in rats, suggesting its influence on the dopaminergic system. [] Like (+)-pentazocine, PRE-084 can increase the binding capacity (Bmax) of [3H]WIN35428, a radioligand used to study DAT, in both rat striatal synaptosomes and transfected cells. [] This finding further supports its role in modulating DAT function.
Relevance: PRE-084, similar to (+)-pentazocine, acts as a sigma receptor agonist and contrasts with CM304's antagonist activity. [] Both agonists highlight the potential of targeting the sigma-1 receptor to modulate the rewarding effects of cocaine. []
DTG (1,3-di-o-tolylguanidine)
Compound Description: DTG is a sigma receptor agonist demonstrated to enhance the rewarding effects of cocaine, suggesting an interaction with the dopamine system. [] While the specific mechanisms of DTG's action require further investigation, its observed effects on cocaine reward highlight it as a relevant compound in studying sigma receptor modulation of dopaminergic pathways.
Relevance: DTG shares a similar pharmacological profile with (+)-pentazocine and PRE-084, acting as a sigma receptor agonist in contrast to CM304. [] These agonists, through their influence on cocaine self-administration, emphasize the potential therapeutic value of sigma-1 receptor antagonism.
CM398
Compound Description: CM398 is a selective sigma-2 receptor antagonist. [] In studies evaluating the analgesic effects of opioids and cannabinoids, CM398 did not demonstrate a significant impact on the potency of either morphine (an opioid) or CP 55,940 (a cannabinoid). [] This finding suggests that sigma-2 receptor antagonism may not play a significant role in modulating the analgesic properties of these drug classes.
Relevance: Comparing CM398's effects to those of CM304 helps delineate the roles of sigma receptor subtypes. While CM304, a sigma-1 antagonist, can potentiate the analgesic effects of opioids and cannabinoids, [, , ] CM398's lack of effect suggests that this property is specific to sigma-1 receptor antagonism. []
BD1063
Compound Description: BD1063 is another selective sigma-1 receptor antagonist. [, ] Similar to CM304, it did not substitute for the discriminative stimulus effects of THC in rats trained to discriminate THC from a vehicle. [] This finding suggests that sigma-1 receptor antagonism may not produce cannabinoid-like subjective effects. Additionally, like CM304, BD1063 appears to influence sigma-1 receptor multimerization by promoting the formation of multimeric complexes. []
Relevance: BD1063, as a sigma-1 antagonist, shares a similar pharmacological profile with CM304. [, ] Both antagonists highlight the importance of sigma-1 receptors in modulating the effects of cannabinoids and potentially other drugs. [, ] Their shared ability to promote sigma-1 receptor multimerization further emphasizes the complexity of sigma-1 receptor signaling and its potential as a therapeutic target. []
Rimonabant
Compound Description: Rimonabant is a selective cannabinoid CB1 receptor antagonist. [] It effectively reverses the antinociceptive effects of THC and shifts the dose-response curves of both THC and CP55940 to the right. [] This antagonism of CB1 receptors confirms its role in mediating the analgesic and discriminative stimulus effects of cannabinoids.
Relevance: Rimonabant's contrasting mechanism of action compared to CM304, targeting CB1 receptors instead of sigma-1 receptors, helps dissect the interplay between the endocannabinoid system and sigma-1 receptors in mediating pain relief. [] Rimonabant's efficacy in blocking cannabinoid effects further underscores the therapeutic potential of targeting the endocannabinoid system for pain management.
CP55,940
Compound Description: CP55,940 is a potent and selective cannabinoid CB1 receptor agonist. [, , ] It demonstrates analgesic effects in various pain models, although less potent than high efficacy μ-opioid receptor agonists like morphine and fentanyl. [] Additionally, CP55,940 fully substitutes for the discriminative stimulus effects of THC, confirming its interaction with the CB1 receptor. []
Relevance: CP55,940's interaction with CM304 reveals a potential for synergistic analgesic effects. [, , ] CM304 enhances CP55,940's analgesic properties without affecting its discriminative stimulus effects. [, , ] This finding suggests that combining sigma-1 antagonists like CM304 with cannabinoids like CP55,940 could offer a promising avenue for pain management with potentially fewer side effects.
THC (Δ9-tetrahydrocannabinol)
Compound Description: THC is the primary psychoactive component of cannabis and a partial agonist of both CB1 and CB2 receptors. [, ] It produces dose-dependent antinociceptive and hypothermic effects, although less effectively than μ-opioid receptor agonists. [, ] Similar to CP55,940, THC's effects are sensitive to antagonism by rimonabant, highlighting the involvement of CB1 receptors. []
Relevance: THC's interaction with CM304 demonstrates a potential for enhancing the analgesic effects of cannabinoids while potentially mitigating side effects. [, ] The ability of CM304 to enhance THC's analgesic potency without significantly impacting its discriminative stimulus effects suggests a possible strategy for developing safer and more effective pain therapies. [, ]
Relevance: Morphine's interaction with CM304 reveals a potential for enhancing opioid analgesia. [] Studies suggest that CM304 can potentiate the analgesic effects of morphine, although the extent of this potentiation may be less pronounced compared to its effects on cannabinoids. [, ] This finding suggests that sigma-1 receptor antagonism could be a viable strategy for improving the therapeutic window of opioids.
Relevance: Fentanyl's interaction with CM304 suggests that sigma-1 antagonism may not significantly impact the analgesic effects of highly potent μ-opioid receptor agonists. [] While CM304 potentiated the effects of the lower efficacy opioid agonist buprenorphine, it did not demonstrate a significant impact on fentanyl's analgesic properties. [] This finding suggests that the interaction between sigma-1 receptors and opioid analgesia may be dependent on the intrinsic efficacy of the opioid agonist.
Buprenorphine
Compound Description: Buprenorphine is a partial μ-opioid receptor agonist and a κ-opioid receptor antagonist. [] It is used clinically as an analgesic and for treating opioid dependence due to its ceiling effect on respiratory depression.
Relevance: Buprenorphine's interaction with CM304 provides further evidence for the potential of sigma-1 antagonism in enhancing the analgesic effects of certain opioids. [] Unlike its lack of significant effect on morphine and fentanyl, CM304 enhanced the analgesic properties of buprenorphine. [] This finding suggests that sigma-1 antagonism might be particularly beneficial when combined with lower efficacy μ-opioid receptor agonists like buprenorphine.
SR144528
Compound Description: SR144528 is a selective cannabinoid CB2 receptor antagonist. [] While it does not block the antinociceptive or discriminative stimulus effects of THC, its selectivity for CB2 receptors makes it a valuable tool in dissecting the specific contributions of CB1 and CB2 receptors in mediating the effects of cannabinoids.
Relevance: SR144528's contrasting profile to CM304 helps to clarify the specific role of sigma-1 receptors in modulating cannabinoid effects. [] Unlike SR144528, which targets CB2 receptors, CM304 specifically interacts with sigma-1 receptors to enhance cannabinoid analgesia. [] This distinction underscores the potential of targeting sigma-1 receptors as a complementary strategy to modulate cannabinoid effects for therapeutic benefit.
Naltrexone
Compound Description: Naltrexone is a long-acting opioid antagonist used primarily in the management of alcohol and opioid dependence. [] By blocking opioid receptors, naltrexone can prevent the euphoric and other subjective effects of opioids, making it an effective tool in relapse prevention.
Relevance: Naltrexone's distinct pharmacological profile compared to CM304 further highlights the specific role of sigma-1 receptors in modulating drug reward and potentially other behavioral effects. [] Unlike naltrexone, which acts as an opioid antagonist, CM304 does not substitute for the discriminative stimulus effects of THC, suggesting that it does not interact directly with opioid receptors to produce its behavioral effects. [] This difference underscores the complex interplay between sigma-1 receptors and other neurotransmitter systems, including the endocannabinoid and dopaminergic systems, in mediating drug reward and other behavioral effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Clomifene, also known as clomid or clomifenum, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Clomifene is a drug which is used mainly in female infertility due to anovulation (e. g. due to polycystic ovary syndrome) to induce ovulation. . Clomifene is considered to be a practically insoluble (in water) and relatively neutral molecule. Clomifene has been detected in multiple biofluids, such as urine and blood. Within the cell, clomifene is primarily located in the cytoplasm and membrane (predicted from logP). Clomifene can be biosynthesized from stilbene. Clomifene is a potentially toxic compound. Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04) Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.
Clonidine is a pharmaceutical drug used to treat a wide variety of conditions including hypertension, ADHD, insomnia, chemical withdrawal, and anxiety. Clonidine is often prescribed in combination with other drugs, depending on the clinical condition. This analytical reference standard is suitable for use as starting material in calibrators or controls for a variety of LC/MS or GC/MS applications from forensic analysis and clinical toxicology to pharmaceutical research.
Clonidine is an agonist of α2-adrenergic receptors (α2-ARs; Kis = 61.66, 69.18, and 134.9 nM for α2A-, α2B-, and α2C-ARs, respectively). It stimulates [35S]GTPγS binding to HEK293 cell membranes expressing the human receptors with EC50 values of 26.92, 56.23, and 912.01 nM for α2A-, α2B-, and α2C-ARs, respectively. Clonidine also binds to I1-imidazoline sites in a variety of cell and tissue types (Kds = 4-15 nM). It induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine when used at a concentration of 10 μM. Clonidine (10 μM) also induces membrane hyperpolarization and reduces norepinephrine-induced depolarization in isolated mesenteric artery rings. Clonidine (0.1 and 1 μg/kg) reduces mean blood pressure and heart rate when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats. Formulations containing clonidine have been used in the treatment of hypertension. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Clonidine Hydrochloride is the hydrochloride salt form of clonidine, an imidazoline derivate and centrally-acting alpha-adrenergic agonist as well as antagonist with antihypertensive activity. Clonidine hydrochloride binds to and stimulates central alpha-2 adrenergic receptors, thereby decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow, leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate. Clonidine hydrochloride is a dichlorobenzene. An imidazoline sympatholytic agent that stimulates ALPHA-2 ADRENERGIC RECEPTORS and central IMIDAZOLINE RECEPTORS. It is commonly used in the management of HYPERTENSION.
Clonixin is a non-steroidal anti-inflammatory drug (NSAID). It induces analgesia in rats in the formalin test when administered at doses of 80 and 120 mg/kg. It also inhibits paw edema induced by carrageenan in rats, as well as decreases vascular permeability and acts as an antipyretic in mice. Clonixin is a pyridinemonocarboxylic acid that is nicotinic acid substituted at position 2 by a (2-methyl-3-chlorophenyl)amino group. Used (as its lysine salt) for treatment of renal colic, muscular pain and moderately severe migraine attacks. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antipyretic, a platelet aggregation inhibitor, a vasodilator agent, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a lipoxygenase inhibitor. It is a pyridinemonocarboxylic acid, an aminopyridine and an organochlorine compound. It derives from a nicotinic acid. It is a conjugate acid of a clonixin(1-). Clonixin is a non-steroidal anti-inflammatory drug. Anti-inflammatory analgesic.
Selective Na+/2Cl- cotransporter inhibitor. Diuretic activity in vivo. Orally active. Clopamide is a thiazide-like diuretic that inhibits sodium/chloride cotransporters in the proximal convoluted tubule of the kidney, which prevents the reabsorption of sodium and chloride. This compound is intended for research purposes only. Clopamide is a piperidine and sulfamoylbenzamide-based diuretic with thiazide-like diuretic activity. Clopamide appears to work in a similar manner as the thiazide diuretics and has a similar potency as chlorothiazide and hydrochlorothiazide. Clopamide is an oral diuretic agent with antihypertensive activity. Like thiazide diuretics, it has an aromatic sulfonamide base but with no double-ring structure. 4-chloro-N-[(2S,6R)-2,6-dimethyl-1-piperidinyl]-3-sulfamoylbenzamide is a sulfonamide.
Selective estrogen receptor modulator (SERM) (IC50 = 16 μM). Able to regulate apoptosis in tissue and cellular targets of estrogen signaling. Displays antiproliferative effects in vitro. Active in vivo. Clomiphene is a selective estrogen receptor modulator that impairs the activation of estrogen receptors (ERs) by 17β-estradiol. It potently binds both ERα and ERβ (Ki = 0.9 and 1.2 nM, respectively). Clomiphene enhances the release of gonadotropin-releasing hormone, stimulating the release of follicle-stimulating hormone and luteinizing hormone, culminating in ovulation. Clomiphene Citrate is the citrate salt form of clomiphene, a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04) A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue. Note that ENCLOMIPHENE and ZUCLOMIPHENE are the (E) and (Z) isomers of Clomiphene respectively.
(S)-(+)-Clopidogrel is the functional enantiomer of clopidogrel and a prodrug whose thiol metabolite antagonizes purine binding to the platelet purinergic receptor P2Y12 (Ki = 316 nM in human platelets). It is metabolized by the cytochrome P450 (CYP) isoform CYP2C19 in rat liver and inhibits ADP-induced platelet aggregation ex vivo. Formulations containing (S)-(+)-clopidogrel have been used in combination with aspirin to prevent vascular ischemic events in patients with acute coronary syndromes. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Clopidogrel Bisulfate is a novel antiplatelet agent which is chemically related to ticlopidine. It acts against ischaemic stroke, myocardial infraction as well as vascular disease. It is reported to have exhibited clinical efficacy greater than that of aspirin, during large phase III trials. Clopidogrel Bisulfate is a thienopyridine with antiplatelet activity. Clopidogrel bisulfate irreversibly alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. (NCI04) A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.